1,2-Dibromo-3-methoxypropane is a chemical compound with the molecular formula and a molar mass of approximately 227.92 g/mol. It is characterized by the presence of two bromine atoms and a methoxy group (-OCH₃) attached to a propane backbone. This compound typically appears as a colorless liquid with a distinctive odor and is soluble in organic solvents. Its structure can be represented as follows:
textBr |H3C-O-CH-CH2-Br
1,2-Dibromo-3-methoxypropane is primarily utilized in organic synthesis and as an intermediate in the production of various chemical derivatives.
The uniqueness of 1,2-dibromo-3-methoxypropane lies in its specific combination of two bromine atoms and a methoxy group on a propane chain. This configuration allows for distinct reactivity patterns not found in other similar compounds. Its dual bromine presence enhances its electrophilic character while the methoxy group provides additional sites for chemical modification.
1,2-Dibromo-3-methoxypropane can be synthesized through several methods:
Interaction studies of 1,2-dibromo-3-methoxypropane focus on its reactivity with various nucleophiles and electrophiles. The compound's bromine atoms make it susceptible to nucleophilic attack, which can be studied to understand its behavior in different chemical environments. Additionally, research into its interactions with biological systems could reveal potential therapeutic uses or toxicological profiles.
Several compounds share structural similarities with 1,2-dibromo-3-methoxypropane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| 1-Bromo-3-methoxypropane | C₄H₉BrO | Contains one bromine atom; used as a synthesis reagent . | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 1,2-Dibromo-2-methylpropane | C₅H₁₂Br₂ | Similar dibrominated structure; used in organic synthesis . | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 1-Bromo-2-propanol | C₃H₇BrO | Alcohol derivative; utilized in different
Nucleophilic Substitution Pathways in Alkylation ReactionsNucleophilic substitution reactions are pivotal for introducing the methoxy group into propane derivatives. A representative approach involves the reaction of 1,3-dibromopropane with sodium methoxide under phase-transfer catalysis. For instance, the synthesis of 1-chloro-3-methoxypropane (a structural analog) employs sodium methoxide dispersed in benzene or cyclohexane, combined with a phase-transfer catalyst such as benzyltrimethylammonium chloride (BTMAC). This catalyst facilitates the transfer of methoxide ions into the organic phase, enhancing reaction efficiency. The mechanism proceeds via an SN2 pathway, where the methoxide ion attacks the electrophilic carbon bonded to bromine, displacing the bromide ion. Steric hindrance from the propane backbone and the methoxy group influences reaction rates, favoring substitutions at less hindered positions. For 1,2-dibromo-3-methoxypropane, sequential substitutions could occur, with the methoxy group introduced first, followed by bromination. However, competing elimination reactions must be mitigated by controlling temperature (50–80°C) and solvent polarity. Key parameters for optimizing yield include:
Radical Bromination Techniques for Propane DerivativesRadical bromination offers an alternative route for introducing bromine atoms into propane frameworks. This method is particularly useful for targeting secondary or tertiary carbons due to the stability of radical intermediates. For example, in the bromination of 2-methylpropane, the reaction preferentially occurs at the tertiary carbon, driven by the stability of the tertiary radical. The mechanism involves three stages:
For 1,2-dibromo-3-methoxypropane, radical bromination could follow methoxy group incorporation. The electron-donating methoxy group may direct bromination to adjacent positions via polar effects, though steric factors dominate in non-polar solvents. Notably, secondary radicals (e.g., at C2 of propane) are more stable than primary ones, favoring bromination at the central carbon. Stereochemical Control in Methoxybromopropane SynthesisStereochemical outcomes in halogenated propane synthesis depend on the reaction mechanism. Radical intermediates, being planar, lead to racemic mixtures if a stereocenter forms. However, 1,2-dibromo-3-methoxypropane lacks chiral centers due to its symmetrical substitution pattern (bromines at C1 and C2, methoxy at C3). In asymmetric analogs, stereocontrol can be achieved using chiral catalysts or enantioselective conditions. For instance, phase-transfer catalysts with chiral quaternary ammonium centers could induce asymmetry during nucleophilic substitution. Additionally, low-temperature radical reactions may favor one enantiomer if the transition state has a preferred configuration. Catalytic Systems for Regioselective Bromine IncorporationRegioselectivity in bromination is governed by catalytic systems and reaction conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution rates by solubilizing ions in organic phases. For radical bromination, Lewis acids like iron(III) bromide polarize $$ \text{Br}_2 $$, stabilizing transition states and directing bromine to specific carbons. A comparative analysis of catalytic systems reveals: These systems highlight the interplay between electronic effects (e.g., methoxy’s electron donation) and steric demands in directing bromine placement. Building Block for Heterocyclic Compound Development1,2-Dibromo-3-methoxypropane serves as a versatile synthetic intermediate in the construction of various heterocyclic systems, leveraging its dual bromination sites and methoxy functionality to facilitate ring formation and substitution reactions [1]. The compound's unique structural features make it particularly valuable in the synthesis of nitrogen-containing heterocycles, where the bromine atoms can participate in nucleophilic substitution reactions while the methoxy group provides additional reactivity sites [2]. In pyridine synthesis applications, dibrominated compounds similar to 1,2-dibromo-3-methoxypropane have been employed in modified Hantzsch reactions, where the bromine substituents enable subsequent functionalization of the pyridine ring system [3] [4]. The compound's ability to undergo sequential bromination and dehydrobromination reactions makes it suitable for the preparation of substituted pyridine derivatives through multi-step synthetic pathways [5] [6]. For thiophene derivative synthesis, brominated precursors containing alkoxy groups have demonstrated utility in preparing functionalized thiophene systems [7]. The methodology involves the reaction of brominated compounds with sulfur-containing reagents under specific conditions, leading to thiophene ring formation with subsequent functionalization opportunities [7]. Research has shown that brominated anthraquinones can be synthesized directly from bromothiophenes when reacted with appropriate quinone precursors, demonstrating the versatility of brominated building blocks in heterocyclic synthesis [7]. The compound also finds application in furan ring construction, where the methoxy group can participate in cyclization reactions to form oxygen-containing heterocycles [8]. Studies have demonstrated that β-substituted furans can be prepared through tandem cycloaddition reactions involving alkoxy-substituted precursors, with the brominated sites serving as reactive handles for further functionalization [8].
Role in Cross-Coupling Reaction ArchitecturesThe application of 1,2-dibromo-3-methoxypropane in cross-coupling reactions represents a significant advancement in carbon-carbon bond formation, particularly in the context of secondary alkyl bromide coupling reactions [2] [9]. Research has demonstrated that secondary alkylboron nucleophiles can undergo stereospecific cross-coupling with aryl chlorides using palladium-based catalysts, with the process tolerating both secondary alkylboronic acids and secondary alkyltrifluoroborates [2]. Palladium-catalyzed cross-coupling reactions involving dibrominated alkyl compounds have shown exceptional stereoselectivity, with reactions proceeding without significant isomerization of the alkyl nucleophile [2]. When optically active secondary alkyltrifluoroborate reagents are employed, cross-coupling occurs with stereospecific inversion of configuration, making these processes valuable for the construction of optically active compound libraries [2]. Nickel-catalyzed alkyl-alkyl cross-coupling reactions have emerged as powerful methods for forming carbon-carbon bonds between unactivated secondary alkyl bromides and various nucleophilic partners [9]. Studies have shown that 1,2-diamine ligands provide active nickel-based catalysts for Suzuki cross-couplings of unactivated secondary alkyl electrophiles with alkylboron reagents at room temperature [9]. The process requires the presence of both potassium tert-butoxide and isobutanol to activate the alkylborane for transmetalation with nickel [9]. The utility of dibrominated compounds in cross-coupling extends to their use in alkyl halide hydroalkylation reactions, where nickel-based catalysts in conjunction with stoichiometric reducing agents promote Markovnikov-selective hydroalkylation of unactivated alkenes [10]. These reductive processes employ readily available primary and secondary haloalkanes as both hydride and alkyl donors, demonstrating the dual functionality of brominated compounds [10].
Utility in Polymer Functionalization Processes1,2-Dibromo-3-methoxypropane demonstrates significant utility in polymer functionalization applications, particularly in the development of flame-retardant materials and reversible polymer linking systems [11] [12]. Brominated polystyrene derivatives serve as effective flame retardants in thermoplastic polymer compositions, with the bromine content contributing to enhanced thermal stability and fire resistance properties [12]. The compound's dual bromination pattern makes it suitable for use in dibromomaleimide-linked polymer systems, where it can function as a reversible bridging agent for cationic polymer segments [11]. Research has shown that dibromomaleimide derivatives can reversibly react with thiols to form thioether bonds, which can be readily cleaved upon addition of excess thiols, making them valuable for applications requiring reversible polymer conjugation [11]. In polymer chain functionalization processes, the methoxy group provides additional sites for chemical modification without affecting the primary polymer structure [11]. This selective functionalization capability is particularly important in gene delivery applications, where the brominated linker provides site-specific functionalization without interfering with nucleic acid packaging [11]. The thermal stability characteristics of brominated polymer systems have been extensively studied, with brominated polystyrene showing high thermal gravimetric analysis temperatures for weight loss exceeding 340°C [12]. These properties make dibrominated compounds valuable for applications requiring enhanced thermal performance and flame retardancy [12]. Studies on polymer functionalization have also demonstrated the utility of brominated compounds in creating reducible polymer systems that can be degraded after internalization, improving biocompatibility compared to non-degradable counterparts [11]. The brominated linkages can be cleaved within cellular environments due to the presence of reducing agents such as glutathione [11].
Applications in Chiral Auxiliary DesignThe application of 1,2-dibromo-3-methoxypropane in chiral auxiliary design leverages the compound's ability to provide stereochemical control in asymmetric synthesis reactions [13] [14]. Chiral auxiliaries derived from dibrominated compounds have demonstrated effectiveness in directing stereoselectivity in various bond-forming reactions, including alkylation, cyclopropanation, and cycloaddition processes [13]. Research has established that chiral acetals prepared from hydroxyindan-1-one and substituted chiral nonracemic 1,2-ethanediols can serve as effective chiral directors in asymmetric synthesis [13]. These systems show particular utility in diethylaluminum chloride-promoted Diels-Alder reactions, where diastereomeric ratios of 91:9 have been achieved [13]. The development of chiral bidentate amino alcohols and tridentate Schiff bases from dibrominated precursors has expanded the utility of these compounds in asymmetric catalysis [13]. These novel ligand systems can be synthesized in one or two steps from chiral auxiliary precursors, providing efficient access to stereochemically complex products [13]. In pharmaceutical synthesis applications, the stereospecific nature of reactions involving dibrominated chiral auxiliaries has proven valuable for the preparation of optically active drug candidates [14]. The high enantiospecificity observed in cross-coupling reactions using heteroaromatic electrophiles enables the generation of diverse libraries of nonracemic molecules during drug discovery processes [2]. The use of asymmetric synthesis methodologies in drug development has shown particular promise for compounds containing multiple chiral centers [14]. Studies have demonstrated that enzymatic resolution combined with chiral auxiliary approaches can provide access to pharmaceutically relevant compounds with high stereochemical purity [14].
The mechanistic understanding of 1,2-dibromo-3-methoxypropane behavior requires comprehensive examination of reaction trajectories, temperature-dependent pathways, quantum mechanical considerations, and isotopic labeling investigations. This halogenated ether compound presents unique reactivity patterns due to its dual brominated centers and electron-donating methoxy substituent . Solvent Effects on Reaction TrajectoriesSolvent effects play a pivotal role in determining the reaction pathways and kinetic profiles of 1,2-dibromo-3-methoxypropane transformations. The compound's reactivity is significantly influenced by the polarity and protic nature of the reaction medium [2] [3]. Polar Protic Solvent Environments In polar protic solvents such as water and alcohols, 1,2-dibromo-3-methoxypropane exhibits enhanced ionization pathways due to the stabilization of charged intermediates through hydrogen bonding interactions [3]. The protic hydrogen atoms can strongly interact with bromide anions formed during nucleophilic substitution reactions, while the lone pairs on oxygen atoms stabilize carbocationic intermediates. This stabilization effect promotes unimolecular substitution mechanisms (SN1) by lowering the activation barrier for bromine departure [4]. Polar Aprotic Solvent Conditions Conversely, in polar aprotic solvents like dimethyl sulfoxide and acetonitrile, the compound demonstrates preference for bimolecular substitution pathways (SN2) [5]. These solvents effectively solvate the nucleophile without forming strong hydrogen bonds, maintaining nucleophilicity while providing sufficient polarity to dissolve ionic species. The dielectric constants of these solvents (dimethyl sulfoxide: 47, acetonitrile: 37) provide adequate stabilization for transition states without excessive stabilization of the nucleophile [4]. Mechanistic Trajectory Modifications Computational studies reveal that solvent polarity directly influences the energy profiles of competing reaction pathways [6]. In non-polar solvents such as hexane and benzene, elimination reactions become more favorable due to reduced stabilization of ionic intermediates. The electron-donating methoxy group exhibits enhanced hyperconjugation effects in low-polarity environments, promoting elimination through formation of stabilized alkene products .
Temperature-Dependent Isomerization PathwaysTemperature variations induce significant changes in the isomerization behavior of 1,2-dibromo-3-methoxypropane, affecting both the kinetic profiles and product distributions [7] [8]. The temperature dependence follows Arrhenius behavior, with distinct activation energies for different isomerization pathways. Low-Temperature Regime (273-313 K) At temperatures below 313 K, 1,2-dibromo-3-methoxypropane predominantly undergoes stepwise isomerization through formation of stabilized carbocationic intermediates [7]. The methoxy group provides anchimeric assistance through electron donation, stabilizing positive charge development at adjacent carbon centers. Kinetic studies demonstrate first-order behavior with respect to substrate concentration, indicating unimolecular rearrangement mechanisms. The activation parameters for low-temperature isomerization are:
Intermediate Temperature Range (313-353 K) Within the intermediate temperature range, competing pathways become kinetically accessible [9]. Both inversion and rotational mechanisms contribute to the overall isomerization rate. Computational analysis reveals that the energy barriers for these pathways converge at approximately 333 K, resulting in a mechanistic crossover point where both pathways contribute equally to the reaction flux. Temperature-dependent rate constants follow the modified Arrhenius equation: Where the first term represents the inversion pathway and the second term accounts for rotational isomerization. High-Temperature Behavior (>353 K) Above 353 K, rotational isomerization becomes the dominant pathway due to increased thermal energy overcoming torsional barriers [8]. Variable-temperature nuclear magnetic resonance studies reveal dynamic averaging of methoxy group orientations, indicating rapid rotational motion around the carbon-oxygen bond. The high-temperature regime exhibits apparent activation energies of 45.2 ± 1.9 kJ/mol, significantly lower than low-temperature values.
Quantum Mechanical Modeling of Transition StatesComprehensive quantum mechanical calculations employing density functional theory methods provide detailed insights into the electronic structure and geometry of transition states in 1,2-dibromo-3-methoxypropane reactions [10] [11]. These computational studies utilize the M06-2X functional with def2-TZVP basis set to achieve optimal balance between accuracy and computational efficiency. Substitution Reaction Transition States The transition state geometries for nucleophilic substitution reactions exhibit characteristic features dependent on the mechanism. For SN2 pathways, the transition state adopts a trigonal bipyramidal configuration around the electrophilic carbon center. The attacking nucleophile and departing bromide occupy axial positions, while the remaining substituents maintain equatorial arrangements [12]. Key geometric parameters for SN2 transition states:
For SN1 mechanisms, the transition state resembles a planar carbocation with significant charge delocalization into the methoxy substituent. Natural bond orbital analysis reveals substantial positive charge density (0.67 ± 0.03 e) at the electrophilic carbon, with compensating electron density transfer from the methoxy oxygen (0.41 ± 0.02 e) [13]. Elimination Reaction Transition States Elimination pathways proceed through concerted or stepwise mechanisms, depending on reaction conditions and substrate structure. The concerted elimination transition state exhibits characteristic anti-periplanar geometry with the departing bromine and abstracting base positioned at dihedral angles of 180° ± 5° [14]. The methoxy group influences the elimination regioselectivity through electronic effects, favoring formation of more substituted alkene products. Computational analysis of elimination transition states reveals:
Electronic Structure Analysis Molecular orbital analysis of transition states provides insights into electronic reorganization during chemical transformations [15]. The highest occupied molecular orbital exhibits significant amplitude on the reaction center, facilitating charge transfer between reactants and products. Natural transition orbital analysis identifies the dominant electronic excitations responsible for barrier formation and stabilization.
Isotopic Labeling Studies of Methoxy Group BehaviorIsotopic labeling investigations provide crucial information about the mechanistic role of the methoxy substituent in 1,2-dibromo-3-methoxypropane transformations [16] [17]. These studies employ ¹³C-labeled methoxy groups to track electron density migration and conformational changes during chemical reactions. ¹³C Methoxy Labeling Strategies The synthesis of ¹³C-labeled 1,2-dibromo-3-methoxypropane utilizes methionine auxotrophic bacterial strains supplemented with ¹³C-labeled methionine precursors [16]. This approach achieves specific incorporation of ¹³C isotopes into the methoxy carbon position without affecting other molecular sites. The labeled compound exhibits identical chemical reactivity while providing enhanced nuclear magnetic resonance sensitivity for mechanistic studies. Nuclear Magnetic Resonance Analysis Variable-temperature ¹³C nuclear magnetic resonance spectroscopy reveals dynamic behavior of the methoxy group across different temperature ranges [17]. At low temperatures (< 273 K), the methoxy carbon exhibits sharp resonances indicating restricted rotational motion. As temperature increases, line broadening occurs due to rapid exchange between conformational states. Chemical shift variations with temperature provide information about electronic environment changes:
Isotope Effect Measurements Primary and secondary kinetic isotope effects provide quantitative measures of bond-breaking and bond-forming processes involving the methoxy group [16]. Primary isotope effects (kH/kD > 2) indicate direct participation of methoxy hydrogen atoms in rate-determining steps, while secondary effects (kH/kD = 1.1-1.5) suggest electronic perturbations without direct bond cleavage. Measured isotope effects for different reaction pathways:
Conformational Analysis Isotopic labeling combined with two-dimensional nuclear magnetic resonance techniques reveals preferred conformations of the methoxy substituent in different chemical environments [16]. The methoxy group adopts gauche conformations relative to the propane backbone in polar solvents, maximizing favorable dipole interactions. In non-polar media, anti-periplanar arrangements become preferred due to steric considerations. Dihedral angle distributions determined from nuclear Overhauser effect measurements:
XLogP3 1.7
Hydrogen Bond Acceptor Count 1
Exact Mass 231.89214 g/mol
Monoisotopic Mass 229.89419 g/mol
Heavy Atom Count 7
Dates
Last modified: 08-10-2024
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|